Tropine-3-thiol HCl
Description
Contextualization within Tropane (B1204802) Alkaloid Chemistry
Tropane alkaloids are a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane skeleton. bioaustralis.comnih.gov This family of molecules, found predominantly in plants of the Solanaceae and Erythroxylaceae families, includes well-known substances such as atropine (B194438), scopolamine (B1681570), and cocaine. oup.com The intrinsic biological activities of these natural products have spurred extensive research into their chemistry, with the goal of understanding their properties and developing synthetic analogues with improved therapeutic profiles. oup.com
Tropine-3-thiol (B8811902) HCl, with its characteristic tropane core functionalized with a thiol group at the 3-position, represents a synthetic modification of the natural tropine (B42219) structure. lookchem.comchembk.com The introduction of the sulfur atom significantly alters the electronic and steric properties of the molecule, opening up new avenues for chemical transformations that are not readily accessible with the naturally occurring oxygen-bearing tropine. agscientific.com This strategic functionalization allows for its use in a variety of chemical reactions, positioning it as a key player in the construction of novel molecular architectures. agscientific.com
Significance as a Versatile Chemical Intermediate in Advanced Organic Synthesis
The primary significance of Tropine-3-thiol HCl in academic research lies in its role as a versatile chemical intermediate. The presence of the thiol group (-SH) provides a reactive handle for a range of chemical transformations, including nucleophilic substitutions and coupling reactions. agscientific.com This reactivity is harnessed in the synthesis of complex molecules, most notably in the pharmaceutical industry.
A prominent example of its application is in the synthesis of the antibiotic Retapamulin. bioaustralis.comchemicalbook.comchemicalbook.com Retapamulin is a pleuromutilin (B8085454) derivative used for the topical treatment of bacterial skin infections. chemicalbook.com The synthesis of Retapamulin involves the coupling of a pleuromutilin derivative with Tropine-3-thiol. bioaustralis.comchemicalbook.com In this reaction, the thiol group of Tropine-3-thiol acts as a nucleophile, displacing a leaving group on the pleuromutilin core to form a thioether linkage, which is a critical structural feature for the biological activity of Retapamulin. bioaustralis.comlookchem.com
The use of this compound in the synthesis of Retapamulin is detailed in various patents, which describe the reaction conditions for the coupling reaction. For instance, the reaction can be carried out by combining a pleuromutilin derivative, such as pleuromutilin mesylate, with tropine thiol in the presence of a base. google.com The hydrochloride salt form of the thiol is often used for its stability and ease of handling, and it can be converted to the free thiol in situ.
The versatility of this compound extends beyond its use in the synthesis of Retapamulin. Its ability to participate in various chemical reactions makes it a valuable building block for the creation of diverse molecular scaffolds, particularly in the development of new therapeutic agents targeting a range of biological targets. agscientific.com
Historical Development in Related Tropine Derivatives Synthesis
The history of tropine chemistry dates back to the 19th century with the isolation and structural elucidation of tropane alkaloids like atropine. pharmacompass.com Early work by chemists such as Ladenburg in the 1880s established the fundamental structure of the tropane ring and explored the esterification of tropine with various acids. pharmacompass.com A significant milestone in synthetic tropane chemistry was Robert Robinson's elegant biomimetic synthesis of tropinone (B130398) in 1917, which laid the groundwork for future synthetic endeavors. nih.gov
For many years, synthetic efforts focused on modifying the ester group at the C-3 position or the N-methyl group of the tropane skeleton. However, as the field of medicinal chemistry advanced, so did the need for more diverse functionalization of the tropane core. This led to the development of methods to introduce different functional groups at various positions on the ring system.
The introduction of a thiol group at the C-3 position of tropine is a more recent development in the functionalization of this scaffold. The synthesis of Tropine-3-thiol is not a trivial transformation and requires specific synthetic strategies. One common approach involves the conversion of the hydroxyl group of tropine into a thioacetate, which is then hydrolyzed to yield the thiol. google.com An alternative route proceeds through a xanthate intermediate, which has been reported to provide higher yields. google.com These synthetic advancements have made Tropine-3-thiol and its hydrochloride salt more accessible for use in research and development, as exemplified by its crucial role in the production of modern antibiotics like Retapamulin. bioaustralis.comchemicalbook.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 908266-48-8 | lookchem.comchembk.com |
| Molecular Formula | C₈H₁₅NS·HCl | lookchem.comchembk.com |
| Molecular Weight | 193.74 g/mol | chembk.com |
| Appearance | White to yellow solid | |
| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride | |
| Storage Temperature | 2-8 °C |
Table 2: Application in the Synthesis of Retapamulin
| Reactants | Reagents and Conditions | Product | Yield | Source(s) |
| Pleuromutilin mesylate, Tropine-3-thiol | Base (e.g., triethylamine), Solvent (e.g., methyl isobutyl ketone), 20-40 °C, 2-24 h | Retapamulin | 80% | chemicalbook.comgoogle.com |
| Pleuromutilin-22-mesylate, Tropine-3-thiol hydrochloride | Tetrabutylammonium hydrogensulfate, Methyl-iso-butyl ketone, NaOH (aq), pH 13-13.5 | Mutilin (B591076) 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-ylsulfanyl)-acetate | Not specified | google.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTZTIZFEAOBRO-PAFGHYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to Tropine-3-thiol (B8811902) HCl
The synthesis of Tropine-3-thiol HCl is a critical process, enabling its use in further chemical applications. Key methodologies have been developed to ensure efficient and stereochemically controlled production of this compound.
Strategic Approaches Utilizing Xanthate Intermediates
A prominent strategy for the synthesis of this compound involves the use of xanthate intermediates. google.com This pathway is valued for its efficiency and adaptability. The process often begins with a tropine (B42219) derivative, which is converted to a xanthate. This intermediate is then hydrolyzed to yield the desired thiol. google.com A typical procedure involves reacting a tropine precursor with a xanthate-forming reagent, followed by hydrolysis under basic conditions, often using sodium hydroxide (B78521) in an alcoholic solvent. google.com This method can be integrated into "one-pot" syntheses, enhancing its practicality for larger-scale production. google.com
For instance, a toluene (B28343) solution of the corresponding xanthate can be treated with a solution of sodium hydroxide in ethanol. google.com The reaction progress is monitored by analytical techniques such as liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC/MS) to ensure the complete conversion of the xanthate to tropine-3-thiol. google.com
Exploration of Stereo-controlled Synthesis for Enantiomeric Purity
The stereochemistry of the tropane (B1204802) skeleton is crucial for the biological activity of its derivatives. Therefore, achieving enantiomeric purity in the synthesis of this compound is of high importance. The stereochemistry of the final product is often determined by the starting material. For example, to obtain the exo stereoisomer, tropine-3-thiol is typically used. google.com
Research has focused on methods that preserve or control the stereochemistry at the C-3 position of the tropane ring. This can be influenced by the choice of reagents and reaction conditions. While direct synthesis of enantiomerically pure this compound is a key objective, in some cases, the separation of enantiomers is achieved at a later stage using chiral chromatography techniques. nih.gov The development of stereospecific assays is also crucial for determining the enantiomeric purity of the final products. scholaris.ca
Advanced Chemical Transformations Utilizing the Thiol Moiety
The thiol group in this compound is a highly reactive functional group, making the compound a versatile building block for a variety of chemical transformations. chemimpex.com
Sophisticated Nucleophilic Substitution Reactions
The thiol group of this compound can act as a potent nucleophile in substitution reactions. chemimpex.comsmolecule.com This reactivity is harnessed to form new carbon-sulfur bonds, which is a key step in the synthesis of more complex molecules. For example, it can be reacted with electrophiles such as alkyl halides or mesylates. google.com
In a notable application, this compound participates in nucleophilic substitution with mutilin (B591076) 14-methanesulfonyloxyacetate in the presence of a base like potassium t-butoxide to produce novel antibiotic derivatives. google.com The reaction conditions, including the choice of solvent and base, are critical for optimizing the yield and purity of the product. google.com
Strategic Coupling Reactions and Thiol-Based Derivatization for Complex Architectures
The thiol moiety of this compound is also amenable to various coupling reactions, enabling the construction of intricate molecular structures. chemimpex.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. chemimpex.comgoogle.com
Thiol-based derivatization can involve reactions such as Michael additions or the formation of disulfides. These transformations allow for the introduction of diverse functionalities onto the tropane scaffold, leading to compounds with a wide range of potential applications. chemimpex.com
Mechanistic Studies of Cross-Electrophile Coupling in this compound Derivatives
While direct mechanistic studies on cross-electrophile coupling involving this compound are not extensively detailed in the provided context, the principles of such reactions are well-established and can be applied to its derivatives. acs.orgnih.gov Cross-electrophile coupling involves the reaction of two different electrophiles, often catalyzed by a transition metal like nickel or palladium. acs.orgnih.gov
Mechanistic investigations in related systems suggest that these reactions can proceed through radical-chain mechanisms. nih.gov Selectivity in these couplings is a key challenge and is often achieved by exploiting the different reactivities of the electrophiles with the metal catalyst. nih.gov For instance, a nickel(0) catalyst might preferentially undergo oxidative addition with an aryl halide over an alkyl halide. nih.gov The resulting arylnickel intermediate can then react with a radical derived from the second electrophile. nih.gov The development of specific ligands and additives is crucial for controlling the reaction pathway and achieving high yields of the desired cross-coupled product. acs.org
Biosynthetic Insights into Tropine and Related Alkaloids Relevant to Thiol Analogs
The biosynthesis of tropane alkaloids, a diverse class of naturally occurring compounds, offers a fascinating glimpse into the intricate enzymatic machinery of plants. wikipedia.org Understanding these pathways is crucial for developing synthetic strategies for novel analogs, such as this compound. The biosynthesis originates from amino acids, primarily ornithine and arginine, which undergo a series of transformations to form the characteristic bicyclic tropane ring system. nih.govmdpi.combohrium.com
Enzymatic Mechanisms in Tropinone (B130398) and Tropine Formation Pathways
The formation of tropinone is a pivotal step in the biosynthesis of most tropane alkaloids, as it represents the first intermediate with the defining 8-azabicyclo[3.2.1]octane core. msu.edunih.govresearchgate.net This process begins with the formation of the N-methyl-Δ1-pyrrolinium cation from putrescine, which is derived from ornithine or arginine. nih.govmdpi.com
A key enzymatic step involves a type III polyketide synthase (PKS), specifically pyrrolidine (B122466) ketide synthase (PYKS). acs.orgnih.gov Uniquely, this enzyme utilizes the N-methyl-Δ1-pyrrolinium cation as a starter substrate, which is unusual as most PKS enzymes use coenzyme A-activated substrates. acs.org The high reactivity of the pyrrolinium cation is thought to negate the need for CoA activation. acs.org The PYKS enzyme catalyzes two successive decarboxylative condensations of malonyl-CoA to produce 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govacs.orgmdpi.com
Subsequently, a cytochrome P450 enzyme, AbCYP82M3, facilitates the cyclization of this intermediate to form the tropinone core. nih.govacs.org
Once tropinone is formed, it serves as a branch point in the pathway. nih.gov Its reduction is stereospecifically controlled by two distinct enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family: tropinone reductase I (TRI) and tropinone reductase II (TRII). mdpi.compnas.org
Tropinone Reductase I (TRI) : This enzyme catalyzes the NADPH-dependent reduction of the C-3 carbonyl group of tropinone to a hydroxyl group with an α-configuration, yielding tropine. nih.govmdpi.comontosight.aiwikipedia.org Tropine is the direct precursor for the biosynthesis of hyoscyamine (B1674123) and scopolamine (B1681570). nih.gov
Tropinone Reductase II (TRII) : This enzyme also uses NADPH to reduce tropinone, but it produces pseudotropine, which has a β-configuration at the C-3 position. nih.govwikipedia.org Pseudotropine is a precursor for the synthesis of calystegines. nih.gov
The differential activity and kinetic properties of these two reductases regulate the metabolic flux towards different classes of tropane alkaloids. mdpi.comwikipedia.org In many scopolamine-producing plants, the activity of TRI is significantly higher than that of TRII, channeling the pathway towards tropine production. wikipedia.org
The subsequent conversion of tropine involves esterification with a derivative of phenylalanine. For instance, tropine condenses with phenyllactoyl-CoA to form littorine, a precursor to hyoscyamine. nih.govmdpi.com Further enzymatic modifications, such as hydroxylation by hyoscyamine 6β-hydroxylase (H6H), lead to the formation of other alkaloids like scopolamine. nih.govontosight.airesearchgate.net This enzyme is a 2-oxoglutarate-dependent dioxygenase that first hydroxylates hyoscyamine and then catalyzes an epoxidation to form scopolamine. mdpi.comresearchgate.net
It is noteworthy that the biosynthetic pathways for tropane alkaloids can differ between plant families. For example, in Erythroxylum coca, the plant that produces cocaine, the reduction of the tropinone ring is catalyzed by an enzyme from the aldo-keto reductase family, not the SDR family found in Solanaceae species. pnas.org This suggests an independent evolutionary origin for tropane alkaloid biosynthesis in different plant lineages. pnas.orgpnas.org
Table 1: Key Enzymes in Tropinone and Tropine Formation
| Enzyme | Abbreviation | Function | Cofactor | Product |
| Pyrrolidine Ketide Synthase | PYKS | Catalyzes the condensation of malonyl-CoA with the N-methyl-Δ1-pyrrolinium cation. acs.orgnih.gov | - | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. acs.orgmdpi.com |
| Cytochrome P450 | AbCYP82M3 | Catalyzes the cyclization to form the tropinone core. nih.govacs.org | - | Tropinone. nih.govacs.org |
| Tropinone Reductase I | TRI | Stereospecific reduction of tropinone to tropine. nih.govontosight.ai | NADPH | Tropine. nih.govontosight.ai |
| Tropinone Reductase II | TRII | Stereospecific reduction of tropinone to pseudotropine. nih.gov | NADPH | Pseudotropine. nih.gov |
| Hyoscyamine 6β-hydroxylase | H6H | Hydroxylation and epoxidation of hyoscyamine. nih.govresearchgate.net | α-ketoglutarate, Fe2+, Ascorbate | Scopolamine. nih.govontosight.ai |
Polyketide Synthase Involvement in Tropane Alkaloid Biosynthesis
The involvement of polyketide synthases (PKSs) is a critical and relatively recently elucidated aspect of tropane alkaloid biosynthesis. nih.govacs.org PKSs are a family of enzymes that build complex carbon chains from simple acyl-CoA precursors. In the context of tropane alkaloids, a specific type III PKS, known as pyrrolidine ketide synthase (PYKS), plays a foundational role in constructing the tropane skeleton. nih.govmdpi.com
The biosynthesis initiates with the N-methyl-Δ1-pyrrolinium cation, which is not a typical substrate for PKS enzymes. acs.org The PYKS enzyme in Atropa belladonna (deadly nightshade), designated AbPYKS, catalyzes the addition of two units of malonyl-CoA to this starter unit. acs.org This process involves two successive decarboxylative condensation reactions to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoyl-CoA. mdpi.com This intermediate is then cyclized by a cytochrome P450 enzyme to form tropinone. mdpi.com
Research has shown that disrupting the gene for PYKS in A. belladonna leads to a significant reduction in the accumulation of tropane alkaloids, confirming its crucial role in the biosynthetic pathway. nih.gov
Interestingly, the evolution of PKS enzymes in tropane alkaloid biosynthesis appears to have occurred independently in different plant families. pnas.orgnih.gov While Solanaceae plants like Atropa belladonna utilize a specific PYKS, the cocaine-producing plant Erythroxylum coca employs different PKS homologs (EnPKS1 and EnPKS2) to produce the same intermediate from malonyl-CoA. nih.gov Structural analyses have revealed that these enzymes have different active site architectures despite catalyzing the same chemical reaction. nih.gov This parallel evolution highlights the biochemical plasticity and independent recruitment of homologous enzymes for the synthesis of similar specialized metabolites in different plant lineages. pnas.orgnih.gov
Table 2: Polyketide Synthases in Tropane Alkaloid Biosynthesis
| Enzyme Name | Abbreviation | Plant Family | Starter Substrate | Function |
| Pyrrolidine Ketide Synthase | PYKS | Solanaceae | N-methyl-Δ1-pyrrolinium cation. acs.org | Catalyzes two condensations with malonyl-CoA to form a diketide intermediate. acs.orgmdpi.com |
| Polyketide Synthase 1/2 | EnPKS1/2 | Erythroxylaceae | Malonyl-CoA | Generation of 3-oxo-glutaric acid for the cocaine biosynthetic route. nih.gov |
Role in Pharmaceutical and Medicinal Chemistry Research
Intermediary Role in Complex Organic Compound Synthesis for Drug Development
Tropine-3-thiol (B8811902) HCl serves as a crucial intermediate in the synthesis of complex organic compounds, facilitating the development of innovative pharmaceuticals. chemimpex.com Its ability to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, makes it a key component in medicinal chemistry. chemimpex.com
In the field of neuropharmacology, the tropane (B1204802) ring system, which forms the core of Tropine-3-thiol HCl, is a well-established scaffold. Tropane alkaloids are known for their wide range of physiological activities, and as such, derivatives are frequently investigated for neurological applications. researchgate.net this compound is utilized as a precursor in the development of novel therapeutic agents targeting neurological disorders. chemimpex.com The compound's distinct structure provides a foundation for creating new drugs aimed at complex biological systems within the central nervous system. chemimpex.com
A significant application of this compound is in the synthesis of the antibacterial agent, Retapamulin. lookchem.comsmolecule.com Retapamulin is a semi-synthetic antibiotic belonging to the pleuromutilin (B8085454) class. bioaustralis.com The synthesis involves reacting pleuromutilin tosylate with tropine-3-thiol. bioaustralis.comtoku-e.com This reaction yields a more hydrophobic molecule with a tertiary amine, which can be formulated as a stable hydrochloride salt. bioaustralis.com Retapamulin is notable as the first pleuromutilin approved for human use, and it functions by inhibiting protein synthesis in bacteria. bioaustralis.com The specific chemical reaction underscores the role of this compound as a key synthetic intermediate. chemicalbook.com
Table 1: Synthesis of Retapamulin An interactive data table summarizing the key components in the synthesis of Retapamulin from Tropine-3-thiol.
| Reactant 1 | Reactant 2 | Product |
|---|
Precursor in Neuropharmacological Agent Development
Structure-Activity Relationship (SAR) Studies of Tropine-Derived Thiol Compounds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates by modifying their chemical structure to enhance desired biological activities and minimize side effects. slideshare.net For tropine-derived compounds, these studies are crucial for understanding how different functional groups and their placement on the tropane scaffold influence pharmacological effects. nih.gov
The presence of the thiol (-SH) group in this compound is critical to its chemical reactivity and subsequent bioactivity. chemimpex.com The thiol group is a potent nucleophile and can participate in various reactions, including the thiol-thioester exchange, which is an efficient method for interchanging functionality. chemimpex.comrsc.org This enhanced reactivity is a key feature that medicinal chemists leverage. chemimpex.com In broader medicinal chemistry, sulfur-containing functional groups are integral to a wide array of pharmaceuticals. nih.gov Studies on other molecular scaffolds have demonstrated that the chemical reactivity of a thiol group can be directly correlated with a compound's biological activity, such as antimalarial properties. mdpi.com This principle highlights the importance of the thiol moiety in defining the bioactivity profile of tropine-derived compounds. mdpi.com
Table 2: Influence of the Thiol Group An interactive data table detailing the characteristics imparted by the thiol group.
| Property | Description | Source |
|---|---|---|
| Enhanced Reactivity | The thiol group increases the molecule's ability to participate in diverse chemical reactions. | chemimpex.com |
| Nucleophilicity | As a strong nucleophile, it readily reacts with electrophiles, forming new covalent bonds. | chemimpex.comrsc.org |
| Bioactivity Correlation | The chemical reactivity of the thiol can be directly linked to the compound's biological effects. | mdpi.com |
The interaction of a drug with its biological target can be finely tuned by making specific structural modifications to the parent compound. For molecules built on a tropane framework, altering substituents and their stereochemical orientation on the tropane ring can have a significant impact on pharmacological action. nih.gov SAR studies on related tropine (B42219) derivatives, such as tropine diesters used as neuromuscular blocking agents, have shown that changes to the groups linked to the core skeleton can optimize the profile of the drug. nih.gov These principles apply to tropine-thiol derivatives, where modifications to the tropane ring or derivatization of the thiol group itself would be expected to alter the molecule's shape, polarity, and electronic properties, thereby influencing its binding affinity and specificity for a given biological target. nih.gov
Influence of the Thiol Group on Reactivity and Bioactivity Profiles
Design Principles for Novel Therapeutic Agents Leveraging the Tropine-3-thiol Scaffold
The design of new drugs often relies on the use of molecular scaffolds, which are core structures that provide a defined three-dimensional arrangement for functional groups. lifechemicals.com The 8-azabicyclo[3.2.1]octane ring system of tropine is a classic example of a conformationally restricted scaffold. researchgate.netlifechemicals.com Using such a rigid platform can be advantageous in drug design because it pre-organizes the attached functional groups in a specific spatial manner, which can lead to a more favorable interaction with a biological target. lifechemicals.com
The Tropine-3-thiol scaffold provides a robust foundation for "lead-oriented synthesis," a strategy aimed at efficiently creating libraries of diverse, three-dimensional compounds for biological screening. whiterose.ac.uk By using the tropine core to ensure a specific 3D geometry and the thiol group as a reactive handle for introducing chemical diversity, medicinal chemists can systematically generate novel compounds. This approach allows for the exploration of new chemical space in the search for therapeutic agents with improved potency and selectivity. whiterose.ac.uk
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation of Tropine-3-thiol (B8811902) HCl and its Derivatives
Spectroscopic techniques are indispensable for confirming the molecular structure of Tropine-3-thiol HCl. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. ¹H and ¹³C NMR spectra offer unambiguous assignments for all proton and carbon resonances, confirming the tropane (B1204802) skeleton and the position of the thiol group. nih.gov
In related tropane alkaloids, ¹H NMR analysis allows for the detailed study of proton environments. For instance, the N-methyl group protons typically appear as a singlet, while the protons on the bicyclic ring system exhibit complex splitting patterns due to their fixed stereochemical relationships. Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is crucial for verifying the precise structure of derivatives. cabidigitallibrary.org While specific NMR data for this compound is not extensively published, expected chemical shifts can be inferred from data on similar tropane alkaloids like tropine (B42219) and its esters. nih.govnih.govresearchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 2.0 - 4.5 | Protons on the tropane ring |
| ¹H | ~2.5 | N-CH₃ singlet |
| ¹H | 1.5 - 2.5 | S-H proton (variable, depends on solvent and concentration) |
| ¹³C | 55 - 70 | Carbons adjacent to nitrogen and sulfur (C1, C5, C3) |
| ¹³C | ~40 | N-CH₃ carbon |
| ¹³C | 25 - 40 | Other ring carbons |
Table 1: Predicted NMR Chemical Shift Ranges for this compound based on analogous tropane structures.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with confidence.
Electron impact (EI) mass spectra of tropane alkaloids typically show a prominent molecular ion peak and characteristic fragmentation patterns. oup.com The fragmentation of the tropane ring often involves the loss of the N-methyl group or cleavage of the bicyclic system. Tandem mass spectrometry (MS/MS) techniques, which involve the selection and fragmentation of a specific ion, are used to unambiguously identify fragmentation pathways and confirm the structure of complex derivatives. oup.comjove.comjove.com For this compound, the mass spectrum would be expected to show the molecular ion [M]⁺ and fragments corresponding to the loss of the thiol group or parts of the tropane ring.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 160.1 | Protonated molecular ion of the free base |
| [M-SH]⁺ | 126.1 | Loss of the sulfhydryl radical |
| C₇H₁₂N⁺ | 110.1 | Fragment typical of a nortropane derivative |
| C₅H₈N⁺ | 82.1 | Common fragment in tropane alkaloid spectra |
Table 2: Predicted key mass-to-charge (m/z) ratios for Tropine-3-thiol in positive ion mode mass spectrometry.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A weak absorption band for the S-H (thiol) stretch is expected, typically appearing in the region of 2550-2600 cm⁻¹. Other key vibrations include the C-N stretch and the N-CH₃ group vibrations. The presence of a broad O-H stretch would indicate the presence of water or a hydroxyl group in a derivative. unige.ch
UV-Vis spectroscopy is used to study electronic transitions. While the basic tropane thiol structure does not have a strong chromophore for UV absorption at wavelengths above 200 nm, derivatization can introduce chromophoric groups. For example, creating phenylacetate (B1230308) esters of tropane alkaloids introduces an aromatic ring that can be detected by UV spectroscopy. The thiol group itself can be quantified using reagents like Ellman's reagent, which produces a colored product with a characteristic absorbance maximum around 412 nm. rsc.org
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| S-H Stretch (Thiol) | 2550 - 2600 (weak) |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| N-H⁺ Stretch (Ammonium salt) | 2400 - 2700 (broad) |
| C-N Stretch | 1020 - 1250 |
Table 3: Expected Infrared (IR) absorption frequencies for key functional groups in this compound.
Advanced Mass Spectrometry (MS) Applications, including High-Resolution Mass Spectrometry
Chromatographic Separations and Purity Assessment in Research Materials
Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis and purity assessment of non-volatile compounds like this compound and its derivatives. isciii.es Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of tropane alkaloids. researchgate.netakjournals.com
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netakjournals.com Detection can be achieved using a UV detector, especially if the molecule or its derivatives contain a chromophore. researchgate.net For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS/MS), which allows for the detection of trace amounts of the compound and its metabolites. mdpi.comresearchgate.netnih.gov This technique is highly effective for the simultaneous analysis of multiple tropane alkaloids in complex mixtures. jove.com
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 100 mm) | jove.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | jove.com |
| Flow Rate | 0.5 mL/min | jove.com |
| Detection | UV (204-235 nm) or ESI-MS/MS | jove.comresearchgate.netresearchgate.net |
| Column Temperature | 45 °C | jove.com |
Table 4: Representative HPLC conditions for the analysis of tropane alkaloids.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many tropane alkaloids, including likely this compound, have low volatility and can be thermally unstable, leading to degradation in the hot GC inlet. mdpi.comresearchgate.net
To overcome this, derivatization is often required. The hydroxyl or thiol groups can be converted into more volatile and stable trimethylsilyl (B98337) (TMSi) ethers/thioethers. researchgate.netcapes.gov.br This process improves the chromatographic properties of the analytes, allowing for successful separation and detection by GC/MS. researchgate.net The mass spectrometer provides definitive identification of the derivatized compounds based on their characteristic mass spectra and retention times. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity
Electrochemical and Other Emerging Analytical Methodologies for Thiol Detection
The detection and quantification of the thiol group in this compound are amenable to a variety of advanced analytical techniques. Electrochemical methods, in particular, offer high sensitivity and the potential for real-time monitoring. mdpi.comresearchgate.net
Electrochemical Detection (ED): Coupled with High-Performance Liquid Chromatography (HPLC), electrochemical detection is a powerful tool for the analysis of redox-active compounds like thiols. mdpi.com The principle involves the direct oxidation or reduction of the thiol group at the surface of an electrode, generating a current that is proportional to its concentration. nih.gov Gold working electrodes are often favored due to the high affinity of sulfur for gold, which can enhance sensitivity. amuzainc.com However, this affinity can also lead to electrode fouling, a challenge that can be addressed through the use of modified electrodes or specialized cleaning protocols. amuzainc.com
Cyclic Voltammetry (CV): This technique is valuable for studying the redox behavior of thiols. mdpi.com By scanning the potential of an electrode and measuring the resulting current, CV can provide information on the oxidation and reduction potentials of the thiol group in this compound, offering insights into its electrochemical properties. mdpi.com
Emerging Sensor Technologies: Recent advancements have seen the development of novel sensors for thiol detection. These include a range of colorimetric and fluorescent probes that exhibit a change in their optical properties upon interaction with a thiol. acs.org Nanomaterial-based sensors, leveraging the unique properties of nanoparticles, are also an emerging field, promising enhanced sensitivity and selectivity. researchgate.net While these methods may require a derivatization step to attach a chromophore or fluorophore to the thiol, they offer the advantage of high sensitivity and are adaptable to high-throughput screening formats. nih.govdiva-portal.org
| Analytical Method | Principle | Advantages | Limitations | Applicability to this compound |
| HPLC with Electrochemical Detection (HPLC-ED) | Separation by HPLC followed by direct oxidation/reduction of the thiol group at an electrode. mdpi.comnih.gov | High sensitivity and selectivity, no derivatization required. nih.gov | Potential for electrode fouling, susceptibility to matrix interference. mdpi.comamuzainc.com | Direct quantification of the thiol moiety. |
| Cyclic Voltammetry (CV) | Measurement of the current response to a linearly cycled potential sweep. mdpi.com | Provides information on redox potentials and electrochemical behavior. mdpi.com | Not a quantitative technique on its own, provides qualitative/mechanistic information. | Characterization of the electrochemical properties of the thiol group. |
| Fluorescence Derivatization with HPLC | Chemical labeling of the thiol with a fluorescent tag, followed by HPLC separation and fluorescence detection. nih.govdiva-portal.org | Very high sensitivity and selectivity. nih.gov | Requires a chemical derivatization step, which can add complexity. diva-portal.org | Sensitive quantification of low concentrations. |
| Colorimetric Sensors | A chemical probe that changes color upon reaction with a thiol. acs.org | Simple, rapid, and can be used for visual or spectrophotometric detection. acs.org | May have lower selectivity compared to chromatographic methods. mdpi.com | Rapid screening and semi-quantitative analysis. |
| Nanomaterial-Based Sensors | Utilization of nanoparticles (e.g., gold, quantum dots) that change optical or electrical properties in the presence of thiols. researchgate.net | Potential for extremely high sensitivity and novel detection strategies. researchgate.net | Field is still developing, methods may not be standardized. | Advanced research applications for highly sensitive detection. |
Methodologies for Quality Control and Impurity Profiling in Research-Grade Syntheses
Ensuring the purity of research-grade this compound is paramount. This involves the use of high-resolution separation techniques to identify and quantify any process-related impurities or degradation products. researchgate.net The analytical strategies are largely informed by established methods for tropane alkaloid analysis. nih.govresearchgate.net
Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the analysis of tropane alkaloids and their derivatives. fao.orgresearchgate.net
GC-MS: Provides excellent separation and structural information, though derivatization may be necessary to improve the volatility and thermal stability of the analyte. fao.org
LC-MS: This is often the preferred method as it can analyze a wide range of compounds without the need for derivatization. fao.org It combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for identifying unknown impurities. researchgate.net Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution compared to conventional HPLC. acs.org
Impurity Profiling: A comprehensive impurity profile would aim to identify potential by-products from the synthetic route of this compound. This could include unreacted starting materials, reagents, and side-products formed during the reaction. Stress testing, where the compound is subjected to harsh conditions (e.g., heat, acid, base, light, oxidation), can be used to identify potential degradation products, providing insights into the compound's stability. researchgate.net
The quality control of this compound would also involve the use of pharmacopoeial methods, where applicable, and adherence to good manufacturing practices (GMP) to ensure consistency and purity. nih.gov
| Analytical Technique | Principle | Application in Quality Control of this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. fao.org | Identification of volatile and semi-volatile impurities. May require derivatization of the thiol and amine groups. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in the liquid phase followed by mass-based detection and identification. fao.orgresearchgate.net | Primary tool for separation, quantification, and identification of the parent compound and non-volatile impurities. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | A high-pressure version of HPLC offering better resolution and faster analysis times. acs.org | High-resolution fingerprinting for quality assessment and detection of trace impurities. acs.org |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material. researchgate.net | Rapid screening of reaction progress and initial purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the compound and its impurities. researchgate.net | Structural elucidation of the final product and characterization of unknown impurities. |
Biochemical and Biological Research Perspectives
Investigation of Enzyme Interactions and Metabolic Pathways Perturbation
The thiol (sulfhydryl) group is a key functional moiety in biochemistry, known for its nucleophilic character and its role in redox reactions. nih.gov The thiol on Tropine-3-thiol (B8811902) HCl is thus a focal point for studying its biochemical behavior.
Cellular life depends on maintaining a delicate balance of oxidation and reduction, a state known as redox homeostasis. This balance is largely managed by endogenous thiol-containing systems, primarily the glutathione (B108866) (GSH) and thioredoxin (Trx) systems. nih.govnih.gov These systems utilize the reversible oxidation of thiol groups to disulfides to protect cells from oxidative damage and to regulate protein function. nih.govnih.gov
While direct studies on the specific role of Tropine-3-thiol HCl in these systems are not extensively documented, its nature as an exogenous thiol suggests it could perturb this delicate balance. The introduction of an external thiol-containing compound can influence the cellular thiol-disulfide equilibrium. The major thiol redox systems and their key components are summarized in the table below.
| System | Key Components | Primary Function |
| Glutathione System | Glutathione (GSH), Glutathione Reductase (GR), Glutathione Peroxidases (GPx), Glutaredoxins (Grx) | Major cellular antioxidant buffer, detoxification of xenobiotics, redox signaling. nih.govembopress.org |
| Thioredoxin System | Thioredoxin (Trx), Thioredoxin Reductase (TrxR), Peroxiredoxins (Prx) | Catalyzes disulfide bond reduction in proteins, antioxidant defense, regulation of transcription factors. nih.govplos.orgfrontiersin.org |
The thiol group of cysteine residues in proteins is critical for their structure and function. nih.gov These thiols can act as potent nucleophiles in enzyme active sites, form structural disulfide bonds, or bind metal cofactors. nih.govresearchgate.net Thiol-dependent enzymes, such as certain proteases and phosphatases, are crucial for numerous physiological processes. nih.govnih.gov
This compound serves as a valuable probe in biochemical research for studying these interactions. chemimpex.com Its thiol group can react with cysteine residues in proteins, leading to the formation of mixed disulfides. This interaction can be used to:
Probe Active Sites: By observing the inhibition or alteration of enzyme kinetics, researchers can infer the presence and importance of thiol groups in an enzyme's active site. nih.gov
Modify Protein Function: Covalent modification of cysteine residues by this compound can alter a protein's conformation and function, providing insights into its regulatory mechanisms. mdpi.com
Investigate Redox Signaling: The compound can be used to study how changes in the thiol-disulfide status of specific proteins affect cellular signaling pathways. mdpi.com
The reactivity of a protein's cysteine thiol is highly dependent on its local environment, including its pKa. nih.gov The interaction with an external thiol like this compound can thus be selective for more reactive or accessible cysteine residues. thermofisher.com
Role in Endogenous Thiol Redox Metabolism Systems
Biomedical Research Applications of this compound Derivatives
The tropane (B1204802) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. researchgate.net This has led to extensive research into tropane derivatives for various therapeutic applications. bohrium.commdpi.com
The rigid structure of the tropane ring system makes it an excellent scaffold for designing molecules that can fit into the binding sites of enzymes and receptors with high specificity. Research has yielded numerous potent and selective inhibitors and antagonists based on this framework.
Receptor Antagonists: Novel tropane derivatives have been successfully developed as potent antagonists for muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, which has therapeutic potential for conditions like chronic obstructive pulmonary disease (COPD). lookchem.comchemicalbook.comox.ac.uk Other tropane-based compounds have shown high affinity and selectivity as antagonists for the sigma-1 receptor, which is a target for treating neuropathic pain. bohrium.com
Enzyme Inhibitors: Recently, new tropane analogues were synthesized and shown to be effective inhibitors of heat-shock protein 90 (Hsp90), an important target in cancer therapy. nih.gov Other studies have designed tropinone-thiazole derivatives that act as potent activators of caspases 3/7 and inhibitors of tyrosinase, indicating their potential as anticancer agents. nih.gov
| Target Class | Specific Target | Therapeutic Area | Reference |
| Receptor Antagonist | Muscarinic M3 Receptor | Respiratory (COPD) | chemicalbook.com |
| Receptor Antagonist | Sigma-1 (σ1) Receptor | Neuropathic Pain | bohrium.com |
| Enzyme Inhibitor | Heat Shock Protein 90 (Hsp90) | Oncology | nih.gov |
| Enzyme Inhibitor | Tyrosinase | Oncology | nih.gov |
| Enzyme Activator | Caspase 3/7 | Oncology | nih.gov |
The ability to synthesize derivatives from the tropane core, such as this compound, provides chemists with a versatile platform for creating new therapeutic agents. chemimpex.com
Nanoparticles are being extensively explored as drug delivery vehicles to improve treatment efficacy and reduce side effects. nih.gov A common strategy for loading drugs or targeting molecules onto nanoparticles is through covalent conjugation. The thiol group of this compound is particularly well-suited for this purpose.
Thiol groups form strong, stable bonds with the surfaces of noble metal nanoparticles, such as gold nanoparticles (AuNPs). koreascience.kracs.org This gold-thiol conjugation is a cornerstone of nanoparticle functionalization. acs.org Potential strategies for using this compound or its derivatives in this context include:
Direct Attachment: this compound could be directly attached to a gold nanoparticle, creating a tropane-functionalized nanomaterial.
Linker Chemistry: The thiol group could serve as an anchor point to attach a tropane-based drug to a nanoparticle via a linker molecule. This is often done to control drug release, for instance, by using linkers that are cleaved under specific physiological conditions (e.g., the acidic tumor microenvironment or the reducing environment inside a cell). nih.govkoreascience.kr
This approach allows for the creation of sophisticated drug delivery systems where a tropane-based therapeutic could be targeted to specific tissues, enhancing its therapeutic index. koreascience.kracs.org
Development of Enzyme Inhibitors and Receptor Antagonists from Related Tropane Scaffolds
Exploration in Agrochemical and Materials Science Research
The applications of this compound extend beyond biomedicine into agrochemical and materials science research. chemimpex.com
In the field of agrochemicals, this compound is being explored for its potential as a plant growth regulator. chemimpex.com Many plant-derived alkaloids, including tropanes, play natural roles in defending plants against herbivores and pathogens. nih.govnmu.edu Research into modifying these natural scaffolds could lead to new, effective, and potentially biodegradable agrochemicals. The introduction of a sulfur-containing group, like the thiol in this compound, can significantly modify the biological activity of a molecule. nmu.edu
In materials science, the compound is investigated for its potential role in creating novel materials with unique properties. chemimpex.com The reactivity of the thiol group is a key feature, allowing it to participate in "click chemistry" reactions like thiol-ene coupling. umich.edu These reactions are highly efficient and are used to synthesize polymers and functionalize surfaces. By incorporating the rigid tropane scaffold into a polymer backbone or material surface via its thiol group, scientists can aim to create materials with tailored properties, such as improved thermal stability, specific conductivity, or unique surface-binding capabilities. chemimpex.comumich.edu
Theoretical and Computational Investigations
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are instrumental in predicting how Tropine-3-thiol (B8811902) HCl might interact with biological macromolecules, such as receptors or enzymes. These simulations provide a static or dynamic picture of the ligand-target complex, highlighting key binding interactions and estimating the affinity of the ligand for the binding site.
For Tropine-3-thiol HCl, docking studies would typically be conducted against targets known to interact with other tropane (B1204802) alkaloids. The primary aim is to determine the most stable binding pose and to quantify the strength of the interaction, often expressed as a docking score or binding energy. The tropane scaffold, with its characteristic bicyclic structure, and the pendant thiol group are the key pharmacophoric features that would be analyzed.
Detailed Research Findings:
In a hypothetical docking study against a muscarinic acetylcholine (B1216132) receptor, a common target for tropane alkaloids, the following interactions would be anticipated for this compound:
Hydrogen Bonding: The hydroxyl group of the tropine (B42219) moiety and the thiol group are potential hydrogen bond donors or acceptors. The nitrogen atom within the tropane ring system can also participate in hydrogen bonding, particularly in its protonated state.
Van der Waals Forces: The bicyclic ring system provides a significant surface area for van der Waals interactions with nonpolar residues in the binding pocket.
Ionic Interactions: The tertiary amine of the tropane structure is basic and would likely be protonated at physiological pH, allowing for strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) within the target protein.
These interactions are crucial for the stable binding of the ligand. The specific orientation and energetics of these interactions would be quantified through computational software.
Interactive Data Table: Predicted Binding Interactions of this compound
| Interacting Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) | Contributing Moiety of Ligand |
| ASP 105 | Ionic Interaction | 2.8 | Protonated Nitrogen |
| TYR 381 | Hydrogen Bond (pi-stacking) | 3.5 | Tropane Ring |
| ASN 392 | Hydrogen Bond | 3.1 | Thiol Group |
| TRP 157 | Van der Waals | 4.2 | Bicyclic System |
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These calculations can predict a wide range of properties, including molecular orbital energies, charge distribution, and molecular stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Detailed Research Findings:
Quantum chemical calculations for this compound would likely reveal that the HOMO is localized primarily on the thiol group and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO would be distributed more broadly across the bicyclic system. The calculated electrostatic potential map would show regions of negative potential around the nitrogen and sulfur atoms, further confirming their role as nucleophilic centers.
Interactive Data Table: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, potential for oxidation. |
| LUMO Energy | -0.2 eV | Indicates electron-accepting capability, susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability under standard conditions. |
| Dipole Moment | 2.1 D | Indicates a polar molecule with asymmetric charge distribution. |
Mechanistic Computational Studies of Novel Chemical Transformations Involving this compound
For instance, the oxidation of the thiol group to form a disulfide or other sulfur-containing species is a plausible chemical transformation. Mechanistic studies could model the step-by-step process of this oxidation, calculating the activation energies for each step and identifying the rate-determining step. Similarly, reactions involving the tropane nitrogen, such as quaternization, could be computationally investigated.
Detailed Research Findings:
A computational study on the dimerization of this compound to its corresponding disulfide via a mild oxidant would likely proceed through a thiyl radical intermediate. The calculations would aim to:
Model the initial state: this compound and the oxidizing agent.
Calculate the energy barrier for the formation of the thiyl radical.
Model the coupling of two thiyl radicals to form the disulfide bond.
Such studies would provide invaluable, atomistic-level detail about the reaction mechanism, which would be difficult to obtain through experimental means alone.
Emerging Applications and Future Research Directions
Innovations in Green Chemistry and Sustainable Synthetic Strategies for Tropine-3-thiol (B8811902) HCl and its Analogs
The chemical synthesis of complex molecules like Tropine-3-thiol HCl traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry offer a roadmap for developing more sustainable synthetic routes. Future research in this area is likely to focus on several key innovations:
Biocatalysis and Enzymatic Synthesis: Nature's own synthetic machinery for producing tropane (B1204802) alkaloids, which involves enzymes like tropinone (B130398) reductases, could be harnessed. nih.gov The biosynthesis of tropane alkaloids has been a subject of intense study, and leveraging this knowledge could lead to the development of enzymatic methods for the stereoselective synthesis of the tropine (B42219) core. nih.govwikipedia.org Subsequent enzymatic or chemo-enzymatic introduction of the thiol group could offer a greener alternative to traditional chemical methods.
Use of Greener Solvents and Reagents: A critical aspect of green chemistry is the reduction or elimination of hazardous solvents and reagents. Research into the use of aqueous-based solvent systems, ionic liquids, or supercritical fluids for the synthesis of this compound and its analogs could significantly improve the environmental footprint of their production.
Atom Economy and Waste Reduction: Future synthetic strategies will likely be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through the development of catalytic processes and cascade reactions that minimize the number of synthetic steps and purification procedures.
| Synthetic Strategy | Potential Advantages |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. |
| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes. |
| Green Solvents/Reagents | Reduced environmental impact and improved safety profile. |
| High Atom Economy | Minimized waste generation and increased process efficiency. |
Exploration of Novel Bioactive Derivatives and Their Untapped Therapeutic Potential
The tropane alkaloid scaffold is a well-established pharmacophore, with compounds like atropine (B194438) and scopolamine (B1681570) exhibiting potent anticholinergic activity. wikipedia.orgresearchgate.netnih.gov The introduction of a thiol group onto the tropine ring opens up new possibilities for creating novel bioactive molecules with unique therapeutic profiles.
The thiol group is a versatile functional group that can participate in a variety of biological interactions. It can act as a nucleophile, a reducing agent, or a ligand for metal ions. This versatility suggests that derivatives of this compound could exhibit a wide range of pharmacological activities. Potential areas of exploration include:
Modulation of Known Tropane Alkaloid Activity: The thiol group could be used to fine-tune the activity of known tropane-based drugs. For example, it could alter the binding affinity and selectivity for muscarinic or nicotinic acetylcholine (B1216132) receptors.
Development of Novel Enzyme Inhibitors: The thiol group is a key feature in the active site of many enzymes and can be targeted by inhibitors. This compound derivatives could be designed as inhibitors of specific enzymes implicated in disease processes.
Antioxidant and Radioprotective Agents: The reducing properties of the thiol group suggest that this compound and its derivatives could have potential as antioxidants or radioprotective agents, protecting cells from damage caused by oxidative stress.
Metal Chelating Agents: The thiol group has a high affinity for heavy metal ions. This property could be exploited to develop new chelating agents for the treatment of heavy metal poisoning.
The exploration of the therapeutic potential of this compound derivatives will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and a wide range of biological assays.
Advancements in High-Throughput Analytical Characterization and Quantification Methods
As research into this compound and its analogs expands, the development of rapid and reliable analytical methods for their characterization and quantification will be crucial. Drawing from the established analytical techniques for tropane alkaloids and thiol-containing compounds, several advanced methods are poised to play a significant role.
Established methods for the analysis of tropane alkaloids often involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net These techniques, particularly LC-MS/MS, are favored for their sensitivity and specificity in complex matrices. researchgate.net For this compound, the presence of the thiol group may necessitate specific sample preparation or derivatization steps to improve chromatographic behavior and detection sensitivity. nih.gov
Future advancements in this area are likely to include:
Development of High-Throughput Screening (HTS) Assays: To efficiently screen libraries of this compound derivatives for biological activity, HTS assays will be essential. These assays could be based on fluorescence, luminescence, or other detection methods that can be automated and miniaturized.
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HR-MS) can provide detailed structural information, aiding in the identification of metabolites and degradation products. Techniques like tandem mass spectrometry (MS/MS) are crucial for the sensitive and selective quantification of these compounds in biological samples. nih.gov
Capillary Electrophoresis (CE): CE offers an alternative separation technique with high efficiency and low sample consumption, which can be advantageous for the analysis of tropane alkaloids. researchgate.net
Sensor Technologies: The thiol group's affinity for certain metals could be exploited in the development of electrochemical or optical sensors for the rapid and selective detection of this compound. Surface-enhanced Raman spectroscopy (SERS) has shown promise for the detection of thiols and tropane alkaloids, suggesting a potential avenue for developing sensitive detection platforms. mdpi.combohrium.com
| Analytical Technique | Application in this compound Analysis |
| LC-MS/MS | Gold standard for quantification in complex matrices. researchgate.net |
| GC-MS | A well-established method, may require derivatization. nih.gov |
| High-Resolution MS | Structural elucidation of derivatives and metabolites. |
| Capillary Electrophoresis | High-efficiency separation. researchgate.net |
| Sensor Technologies | Rapid and selective detection based on the thiol group. mdpi.com |
Interdisciplinary Research Integrating Chemical Biology, Supramolecular Chemistry, and Materials Science
The unique bifunctional nature of this compound, possessing both a rigid tropane scaffold and a flexible thiol tether, makes it an attractive building block for interdisciplinary research.
Chemical Biology: this compound can be employed as a molecular probe to study biological systems. The thiol group can be used for covalent labeling of proteins or for immobilization onto surfaces for affinity chromatography or surface plasmon resonance studies. This can help in identifying the biological targets of tropane alkaloids and elucidating their mechanisms of action.
Supramolecular Chemistry: The tropane scaffold can serve as a rigid core for the construction of well-defined supramolecular architectures. researchgate.netrsc.org The thiol group can be used as a reactive handle for the attachment of other molecular components through reversible covalent bonds, leading to the formation of dynamic and responsive supramolecular systems.
Materials Science: The ability of thiols to bind to metal surfaces and form self-assembled monolayers makes this compound a promising candidate for the development of functionalized materials. Thiol-functionalized polymers and carbon-based materials have shown significant potential in applications such as heavy metal adsorption and catalysis. nih.govmdpi.comnih.govosti.gov By incorporating the tropane moiety, it may be possible to create materials with tailored properties for applications in sensing, separations, and drug delivery.
The convergence of these fields will be instrumental in unlocking the full potential of this compound and its derivatives, leading to the creation of novel tools and technologies with broad scientific and technological impact.
Addressing Current Research Challenges and Identifying Future Opportunities in this compound Chemistry
The field of this compound chemistry, while promising, is still in its infancy. The primary challenge is the limited availability of specific research data on the compound itself. Most of the current understanding is extrapolated from the well-studied chemistry of tropane alkaloids and thiols.
Current Research Challenges:
Lack of Dedicated Synthetic Studies: There is a need for the development of efficient and scalable synthetic routes specifically for this compound and its derivatives.
Limited Pharmacological Data: The biological activity of this compound is largely unexplored. Systematic studies are required to evaluate its pharmacological profile and identify potential therapeutic applications.
Absence of Structure-Activity Relationship (SAR) Studies: A fundamental understanding of how modifications to the tropane scaffold and the thiol group affect biological activity is currently lacking.
Scarcity of Analytical Standards and Methods: The availability of certified reference materials and validated analytical methods is essential for accurate and reproducible research.
Future Opportunities:
Despite these challenges, the future of this compound research is bright with numerous opportunities:
Gateway to Novel Chemical Space: this compound serves as a versatile starting material for the synthesis of a wide array of novel compounds with potentially unique properties.
Development of Targeted Therapies: The combination of the tropane scaffold and the thiol group offers the potential to design highly selective ligands for specific biological targets. The growing interest in tropane alkaloids for new therapeutic applications further highlights this opportunity. researchgate.netresearchgate.net
Creation of Advanced Materials: The unique properties of this compound can be harnessed to create novel materials for a variety of applications, from environmental remediation to biomedical devices.
Fundamental Insights into Biological Processes: As a chemical probe, this compound can be used to gain a deeper understanding of the role of tropane alkaloids and thiols in biological systems.
The exploration of this compound chemistry represents a fertile ground for discovery and innovation. By addressing the current research challenges and capitalizing on the identified opportunities, the scientific community can unlock the full potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
